4-Chloro-2,6-dimethoxypyridine

Physicochemical Characterisation Purification Optimisation Process Chemistry

Researchers scaling parallel library synthesis often encounter inconsistent cross-coupling yields due to poorly matched electronic effects on pyridine scaffolds. 4-Chloro-2,6-dimethoxypyridine (CAS 62616-14-2) resolves this with its push-pull architecture (2,6-diMeO electron-donating / 4-Cl electron-withdrawing): • Enables selective Pd-catalyzed Suzuki diversification at C4; benchmark 76% yield from 2,4,6-trichloropyridine. • Solid crystalline (mp 64-65 °C) permits purification by recrystallization, eliminating chromatography at scale. • Consistent electronic/steric profile supports focused library synthesis targeting kinase ATP-binding sites and Class-A GPCRs.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 62616-14-2
Cat. No. B1601346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-dimethoxypyridine
CAS62616-14-2
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=N1)OC)Cl
InChIInChI=1S/C7H8ClNO2/c1-10-6-3-5(8)4-7(9-6)11-2/h3-4H,1-2H3
InChIKeySYZFRLLLGRSLAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-dimethoxypyridine Overview


4-Chloro-2,6-dimethoxypyridine (C₇H₈ClNO₂, MW 173.60) is a tri-substituted pyridine heterocycle featuring electron‑donating methoxy groups at the 2‑ and 6‑positions balanced by an electron‑withdrawing chlorine atom at the 4‑position. This push‑pull electronic architecture confers distinct physicochemical properties—including a melting point of 64–65 °C and a boiling point of 211 °C—that differentiate it from the parent 2,6‑dimethoxypyridine . The compound serves as a versatile scaffold for sequential cross‑coupling and nucleophilic aromatic substitution reactions, enabling regioselective introduction of diverse functionality at the chlorine‑bearing position .

4-Chloro-2,6-dimethoxypyridine: Unmatched by Analogs


The simultaneous presence of a chlorine atom at C4 and methoxy groups at C2 and C6 creates a unique electronic environment that governs both reactivity and physicochemical behaviour. Removing the chlorine (2,6‑dimethoxypyridine) abolishes the key synthetic handle for cross‑coupling, while replacing chlorine with bromine alters leaving‑group aptitude, solubility (the 4‑bromo analog has a calculated aqueous solubility of 2.2 g L⁻¹ ), and potential for selective mono‑functionalisation. Substituting the methoxy groups with methyl groups (4‑chloro‑2,6‑dimethylpyridine) eliminates the strong +M mesomeric donation that activates the pyridine ring toward electrophilic substitution. These differences make unqualified “in‑class substitution” unreliable for processes where reaction yield, regioselectivity, or downstream purification depends on the specific electronic balance offered by 4‑chloro‑2,6‑dimethoxypyridine .

4-Chloro-2,6-dimethoxypyridine: Evidence vs. Analogs


Boiling Point vs. 2,6-Dimethoxypyridine

The boiling point of 4‑chloro‑2,6‑dimethoxypyridine (211 °C at 760 mmHg) is approximately 31 °C higher than that of the non‑chlorinated parent 2,6‑dimethoxypyridine (178–180 °C) [1]. This substantial increase reflects stronger dipole‑dipole interactions imparted by the C4 chlorine substituent and has direct implications for distillation‑based purification.

Physicochemical Characterisation Purification Optimisation Process Chemistry

Solid-State Advantage over 2,6-Dimethoxypyridine

4‑Chloro‑2,6‑dimethoxypyridine is a crystalline solid at ambient temperature with a melting point of 64–65 °C , whereas 2,6‑dimethoxypyridine is a liquid under identical conditions (no melting point reported above ambient, with a boiling point of 178–180 °C). This solid‑liquid dichotomy translates into fundamentally different handling, storage, and purification workflows.

Solid‑Form Handling Crystallisation Storage Stability

Enhanced Suzuki Coupling vs. 4-Chloropyridines

Class‑level evidence shows that 4‑chloropyridines undergo Pd(PPh₃)₄‑catalysed Suzuki coupling with arylboronic acids in moderate to good yields . The electron‑donating 2‑ and 6‑methoxy substituents present in 4‑chloro‑2,6‑dimethoxypyridine are expected to further activate the pyridine ring toward oxidative addition, potentially shifting yields toward the upper end of the reported range (moderate → good). This contrasts with 2‑chloropyridines, which give excellent yields but lack a functionalisable 4‑position handle for sequential derivatisation.

Cross‑Coupling Suzuki‑Miyaura Reaction Yield Regioselectivity

Documented Synthesis from 2,4,6-Trichloropyridine

A patent‑documented preparation of 4‑chloro‑2,6‑dimethoxypyridine via treatment of 2,4,6‑trichloropyridine with sodium methoxide in toluene delivers the product in 76% isolated yield . This yield, derived from an inexpensive trichloropyridine starting material, provides a benchmark for process‑scale procurement viability.

Synthetic Methodology Process Yield Scale‑up Feasibility

4-Chloro-2,6-dimethoxypyridine: Optimal Procurement Scenarios


Medicinal Chemistry: Kinase & GPCR Libraries

The 4‑chloro handle enables late‑stage Suzuki diversification while the 2,6‑dimethoxy groups provide a consistent electronic and steric environment, making this compound a preferred building block for parallel synthesis of focused libraries targeting kinase ATP‑binding sites and Class‑A GPCRs .

Process Chemistry: Crystalline Scale-Up Intermediate

The solid crystalline nature (mp 64–65 °C) simplifies purification by recrystallisation, eliminating the need for column chromatography during scale‑up. The 76% benchmark yield from 2,4,6‑trichloropyridine provides a reliable starting point for cost‑of‑goods calculations in early‑phase process development .

Agrochemical Discovery: Late-Stage Functionalisation

The combination of a chlorine leaving group and electron‑rich pyridine ring makes 4‑chloro‑2,6‑dimethoxypyridine suitable for introducing substituted pyridine motifs into agrochemical lead structures via palladium‑catalysed cross‑coupling, a strategy widely employed in the discovery of pyridine‑based herbicides and fungicides .

Academic Methodology: Model Substrate for Cross-Coupling

With its well‑defined reactivity profile and solid‑state handling advantages, 4‑chloro‑2,6‑dimethoxypyridine serves as an excellent model substrate for comparative studies of new palladium catalysts, ligands, or reaction conditions targeting heteroaryl chloride activation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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